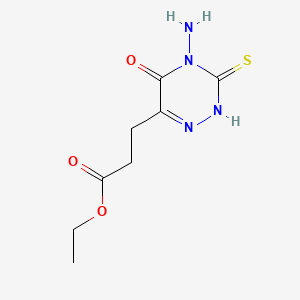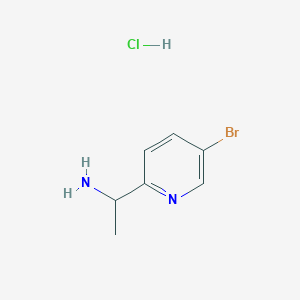
1-(5-Bromopyridin-2-YL)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromopyridin-2-YL)ethan-1-amine hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable tool in various research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(5-Bromopyridin-2-YL)ethan-1-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 5-bromopyridine-2-carboxaldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and is conducted at room temperature.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Bromopyridin-2-YL)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions are common, with reagents such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can yield various oxidized derivatives, including carboxylic acids and ketones.
Reduction: Reduction reactions typically produce amines or alcohols.
Substitution: Substitution reactions can lead to the formation of different substituted pyridines or amines.
Applications De Recherche Scientifique
1-(5-Bromopyridin-2-YL)ethan-1-amine hydrochloride is widely used in scientific research due to its versatility and reactivity. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The compound is also used as a building block in the construction of complex molecules for drug discovery and development.
Mécanisme D'action
The mechanism by which 1-(5-Bromopyridin-2-YL)ethan-1-amine hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism of action can vary based on the specific biological system and the intended application.
Comparaison Avec Des Composés Similaires
1-(5-Fluoropyridin-2-YL)ethan-1-amine hydrochloride
1-(5-Chloropyridin-2-YL)ethan-1-amine hydrochloride
1-(5-Iodopyridin-2-YL)ethan-1-amine hydrochloride
1-(5-Methylpyridin-2-YL)ethan-1-amine hydrochloride
This comprehensive overview highlights the importance and versatility of 1-(5-Bromopyridin-2-YL)ethan-1-amine hydrochloride in scientific research and industrial applications. Its unique properties and reactivity make it a valuable compound for various purposes.
Propriétés
IUPAC Name |
1-(5-bromopyridin-2-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-5(9)7-3-2-6(8)4-10-7;/h2-5H,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGKDUJWJNDXCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
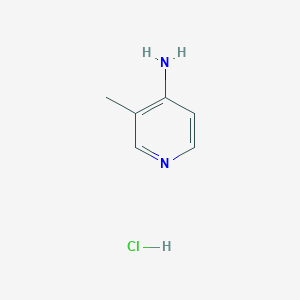
![6-Nitropyrido[1,2-a]benzimidazole-8-carboxylic acid;hydrochloride](/img/structure/B7983008.png)
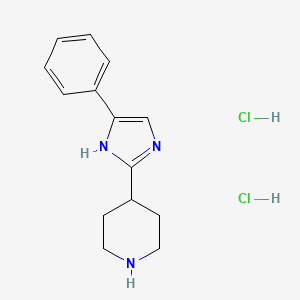
![2-[1-(1,3-Thiazol-4-ylmethyl)triazol-4-yl]ethanamine;trihydrochloride](/img/structure/B7983024.png)
![2-[1-[(2,4,5-Trifluorophenyl)methyl]triazol-4-yl]ethanamine;dihydrochloride](/img/structure/B7983026.png)
![2-[1-[(4-Methylsulfonylphenyl)methyl]triazol-4-yl]ethanamine;dihydrochloride](/img/structure/B7983030.png)
![2-[1-(4-Ethylbenzyl)-1H-1,2,3-triazol-4-yl]ethanamine dihydrochloride, AldrichCPR](/img/structure/B7983036.png)
![3-[[4-(2-Aminoethyl)triazol-1-yl]methyl]benzonitrile;dihydrochloride](/img/structure/B7983040.png)
![[2-(Aminomethyl)phenyl] acetate;hydrochloride](/img/structure/B7983048.png)

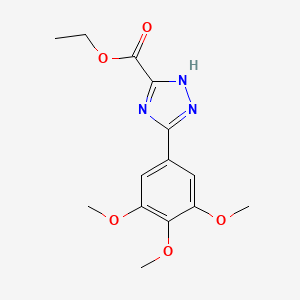
![trans-6-Amino-3-oxabicyclo[3.1.0]hexanehydrochloride](/img/structure/B7983081.png)
![cis-tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B7983100.png)
